2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO3 It is a derivative of isonicotinic acid, featuring a fluorine atom and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated isonicotinic acid under the catalysis of palladium complexes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 2-(3-Fluoro-4-oxophenyl)isonicotinic acid.
Reduction: Formation of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid is not fully elucidated. its derivatives, such as isoniazid, are known to inhibit the formation of mycobacterial cell walls by targeting the enzyme InhA . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Isonicotinic acid: A precursor to isoniazid, used in tuberculosis treatment.
Nicotinic acid:
Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness: 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)10-6-8(12(16)17)3-4-14-10/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGLWTZGIIXDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695510 |
Source
|
Record name | 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-88-6 |
Source
|
Record name | 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.